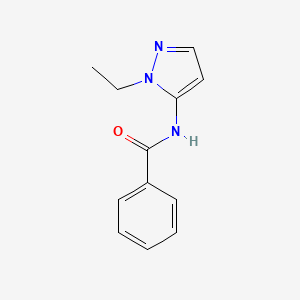
N-(1-ethyl-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1H-pyrazol-5-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The compound this compound is of particular interest due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 1-ethyl-1H-pyrazole-5-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-ethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
N-(1-ethyl-1H-pyrazol-5-yl)benzamide can be compared with other similar compounds such as:
N-(1H-pyrazol-5-yl)nicotinamide derivatives: These compounds also exhibit antifungal activity and have similar structural features.
Pyrazoline derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other pyrazole derivatives .
Eigenschaften
CAS-Nummer |
956950-61-1 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
N-(2-ethylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O/c1-2-15-11(8-9-13-15)14-12(16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16) |
InChI-Schlüssel |
MHJGWSQDVJSWIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


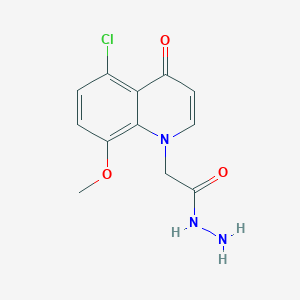
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B15096025.png)
![methanesulfonic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1H-indole-3-carboxylate](/img/structure/B15096030.png)
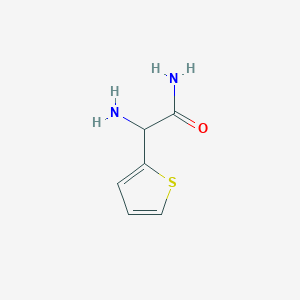
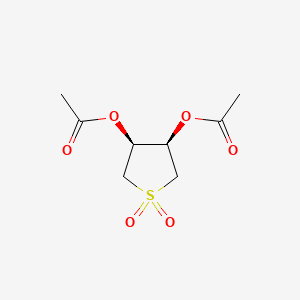
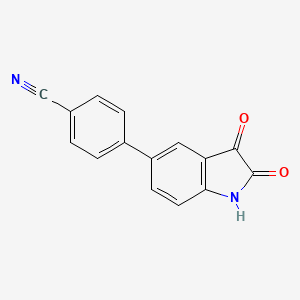
![[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B15096056.png)
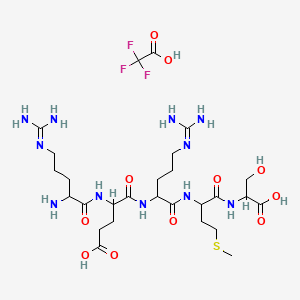
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B15096081.png)

![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine](/img/structure/B15096091.png)
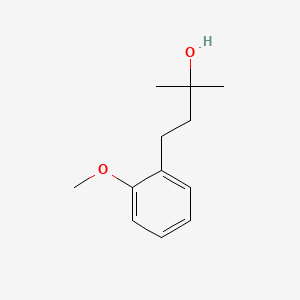
![1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B15096099.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15096106.png)
